molecular formula C23H38Cl2N2O2 B2928811 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1327497-74-4

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2928811
CAS No.: 1327497-74-4
M. Wt: 445.47
InChI Key: UTUJDADZLBISGM-UHFFFAOYSA-N
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Description

This compound features a tertiary-butyl-substituted cyclohexyloxy group linked via a propan-2-ol chain to a 3-chlorophenylpiperazine moiety. Its hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name

1-(4-tert-butylcyclohexyl)oxy-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37ClN2O2.ClH/c1-23(2,3)18-7-9-22(10-8-18)28-17-21(27)16-25-11-13-26(14-12-25)20-6-4-5-19(24)15-20;/h4-6,15,18,21-22,27H,7-14,16-17H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUJDADZLBISGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol hydrochloride is a synthetic compound with potential pharmacological applications. Its structure suggests possible interactions with various biological targets, particularly in the context of neuropharmacology and receptor modulation. This article reviews the biological activity of this compound, focusing on its mechanism of action, receptor interactions, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C22H30ClN2O2C_{22}H_{30}ClN_2O_2 and has a molecular weight of approximately 392.94 g/mol. Its structure includes a piperazine moiety, which is often associated with psychoactive properties.

This compound is hypothesized to act primarily as a dopamine receptor modulator , particularly targeting the D2 and D3 dopamine receptors. The presence of the piperazine ring is significant as it often enhances binding affinity to these receptors.

Receptor Interaction

Research indicates that compounds with similar structures exhibit varying degrees of selectivity towards D2 and D3 receptors. For instance, analogs have been shown to promote β-arrestin recruitment selectively at the D3 receptor while exhibiting minimal activity at the D2 receptor, suggesting a potential for reduced side effects commonly associated with non-selective dopamine agonists .

Affinity and Efficacy

Data from structure-activity relationship (SAR) studies reveal that modifications in the aryl ether and piperazine components significantly influence the compound's affinity for dopamine receptors. The following table summarizes key findings from SAR studies related to similar compounds:

Compound IDD3R EC50 (nM)D2R EC50 (nM)D2R Antagonist IC50 (nM)
1710 ± 150Inactive15,700 ± 3,000
2278 ± 62Inactive9,000 ± 3,700
398 ± 21>100,0006,800 ± 1,400

This data suggests that structural modifications can lead to improved selectivity and potency at the desired receptor sites .

Case Studies

Recent studies have explored the therapeutic potential of compounds structurally related to this compound. For example:

  • Dopamine Agonist Activity : A study involving a related compound demonstrated significant agonistic activity at the D3 receptor with an EC50 value in the low nanomolar range, indicating strong receptor activation potential .
  • Neuroprotective Effects : Another investigation highlighted that similar compounds could provide neuroprotective effects in models of Parkinson's disease by enhancing dopaminergic signaling while minimizing adverse effects associated with D2 receptor activation .

Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-isopropylphenoxy)propan-2-ol Hydrochloride Replaces the tert-butylcyclohexyloxy group with a 4-isopropylphenoxy moiety. Molecular formula: C23H30ClN2O2·HCl vs. target compound’s estimated C23H36ClN2O2·HCl.
  • 1-(Tert-butoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol Hydrochloride

    • Substitutes the 3-chlorophenyl group with a 3-trifluoromethylphenyl group.
    • The electron-withdrawing CF3 group may enhance metabolic stability compared to Cl .
    • Molecular weight: 396.9 g/mol (vs. ~423 g/mol for the target compound).

Modifications to the Cyclohexyloxy Group

  • 1-((1R,4S)-Bicyclo[2.2.1]heptan-2-ylmethoxy)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol Hydrochloride

    • Replaces tert-butylcyclohexyl with a rigid bicyclo[2.2.1]heptane system.
    • The constrained structure may limit conformational flexibility, affecting receptor binding .
    • Molecular formula: C21H32Cl2N2O2 (vs. C23H36ClN2O2·HCl for the target).
  • 1-(9H-Carbazol-9-yl)-3-(4-(3-chlorophenyl)piperazin-1-yl)propan-2-ol Substitutes the cyclohexyloxy group with a carbazole moiety.

Linker and Salt Variations

  • 3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol (Impurity)

    • A simpler analog lacking the cyclohexyloxy group.
    • Demonstrates the critical role of the bulky substituent in target engagement and pharmacokinetics .
  • 1-((4-(Tert-butyl)cyclohexyl)oxy)-3-(4-(2-hydroxyethyl)piperazin-1-yl)propan-2-ol Dihydrochloride

    • Features a 2-hydroxyethylpiperazine instead of 3-chlorophenylpiperazine.
    • The polar hydroxyethyl group may reduce CNS penetration compared to the lipophilic 3-chlorophenyl group .

Structural and Pharmacological Implications

Physicochemical Properties

Compound Molecular Weight (g/mol) logP* Key Substituents
Target Compound ~423 ~4.2 Tert-butylcyclohexyloxy, 3-Cl-phenyl
1-(Tert-butoxy)-3-(4-(3-CF3-phenyl)... 396.9 ~3.8 Tert-butoxy, 3-CF3-phenyl
Bicyclo[2.2.1]heptane analog 415.4 ~3.5 Bicycloheptane, 3-Cl-phenyl
4-Isopropylphenoxy analog ~428 ~3.9 4-Isopropylphenoxy, 3-Cl-phenyl

*Estimated based on substituent contributions.

Receptor Binding and Selectivity

  • The 3-chlorophenylpiperazine moiety is associated with affinity for serotonin (5-HT1A/2A) and dopamine D2 receptors.
  • Bulkier substituents (e.g., tert-butylcyclohexyl) may enhance selectivity for specific receptor subtypes over simpler analogs .
  • The CF3-substituted analog () could exhibit stronger σ-receptor binding due to electron-withdrawing effects .

Metabolic Stability

  • Chlorine’s moderate electronegativity balances metabolic stability and receptor affinity, whereas CF3 may prolong stability but reduce bioavailability .

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